molecular formula C10H15N3 B13286441 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13286441
M. Wt: 177.25 g/mol
InChI Key: NHFMMZYPEMDGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its core structure is part of a class of potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that degrades endogenous lipid mediators like palmitoylethanolamide (PEA). By inhibiting NAAA, research compounds based on this scaffold increase PEA levels at inflamed sites, thereby potentiating its natural anti-inflammatory and analgesic effects . This mechanism represents a promising therapeutic approach for investigating chronic inflammatory conditions without the drawbacks of covalent inhibition . The specific 3-(1H-pyrazol-1-yl) substitution pattern on the 8-azabicyclo[3.2.1]octane core is a critical structural feature for high inhibitory activity, as the hydrogen bond donor property of the pyrazole ring is crucial for interaction with the enzyme . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H15N3/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8/h1,4-5,8-10,12H,2-3,6-7H2

InChI Key

NHFMMZYPEMDGFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CC=N3

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The bicyclic core, 8-azabicyclo[3.2.1]octane , is typically synthesized or obtained as an alcohol derivative (endo or exo isomers). These bicyclic alcohols serve as key intermediates for subsequent functionalization.

Introduction of the Pyrazolyl Group

The pyrazolyl substituent is introduced by O-substitution reactions using chloropyrazine or related pyrazole derivatives. For example, bicyclic alcohols react with 2-chloropyrazine to afford pyrazinyloxy intermediates, which are then converted to secondary amines after Boc-deprotection.

  • Typical yields for these steps range from moderate to good (34–78% for amine formation).
  • The reaction conditions involve nucleophilic substitution under controlled temperature and solvent conditions.

Sulfonamide Formation and Functionalization

The secondary amines derived from pyrazinyloxy intermediates are treated with sulfonyl chlorides such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride to form sulfonamide derivatives.

  • Sulfonamide formation is a key step for generating biologically active analogues.
  • Yields for sulfonamide formation vary widely (10–91%) depending on the substituents and reaction conditions.
  • The process often involves coupling reactions in the presence of bases and solvents suitable for sulfonyl chloride chemistry.

Stereochemistry and Isomer Considerations

The endo and exo isomers of the bicyclic intermediates significantly influence biological activity and synthetic outcomes.

  • Endo-isomers are generally preferred due to higher inhibitory potency in enzyme assays.
  • Diastereomeric mixtures are sometimes obtained and separated or carried forward as mixtures.

Optimization of Side Chain and Substituents

Further modifications include alkylation of the pyrazole ring or side chains to improve potency and pharmacokinetics.

  • For example, introduction of ethoxymethyl or propoxy groups on the pyrazole ring affects inhibitory activity.
  • Substitutions at the para-position of phenyl rings attached to the bicyclic core have been explored to enhance binding affinity.

Representative Synthetic Scheme Summary

Step Starting Material Reagent(s) Product Yield (%) Notes
1 Bicyclic endo/exo-alcohol 2-Chloropyrazine Pyrazinyloxy intermediate 7–13% O-substitution
2 Pyrazinyloxy intermediate Boc-deprotection reagents Secondary amine 34–78% Protection removal
3 Secondary amine 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride Sulfonamide 10–91% Coupling reaction
4 Sulfonamide intermediate Alkylation agents (e.g., Amberlist-15) Alkylated sulfonamide 55–66% Side chain modification

Research Findings on Preparation and Activity

  • Structural modifications on the pyrazole and bicyclic core have been correlated with enzyme inhibitory activity, specifically targeting N-acylethanolamine-hydrolyzing acid amidase (NAAA).
  • Compounds with ethoxymethyl substitutions showed improved potency (IC50 ~ 0.016 μM) and better polarity balance.
  • The para-substituted phenoxy sulfonamides demonstrated enhanced inhibitory activity compared to other regioisomers.
  • The synthetic routes enable the preparation of diverse analogues with varying pharmacokinetic and pharmacodynamic profiles, confirming the versatility of the core synthetic methodology.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

The 8-azabicyclo[3.2.1]octane core is a common motif in medicinal chemistry. Key structural variations among analogs include:

Compound Name Substituents at 3-Position Additional Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1H-Pyrazol-1-yl Dihydrochloride salt C10H17Cl2N3 250.17
3-(1H-1,2,4-Triazol-1-yl) derivative 1H-1,2,4-Triazol-1-yl 8-[(2-Bromophenyl)sulfonyl] group C15H17BrN4O2S 397.29
3-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl) Sulfonamide-linked pyrazole 8-(4-Phenylphenoxy) substitution C21H26N4O3S 414.52
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) Triazole with isopropyl/methyl groups Tosylate salt (CAS: 1545932-86-2) C23H32N4O3S 444.59
3-(2-Pyridinylsulfanyl) derivative Pyridine-thioether Hydrochloride salt C12H15N3S·HCl 285.79

Key Observations :

  • Heterocyclic Diversity: Pyrazole (target) vs.
  • Salt Forms : Dihydrochloride (target) and tosylate () salts improve solubility but may affect bioavailability and toxicity.

Physicochemical Properties

  • Solubility : The dihydrochloride salt (target) likely offers improved aqueous solubility versus free bases (e.g., compound 21f in ).
  • Thermal Stability : Derivatives like 3-(2-diphenylmethoxyethylidenyl)-8-azabicyclo[3.2.1]octane () are reported as oils, suggesting lower melting points than crystalline salts.
  • Purity : Commercial analogs (e.g., ) are >99% pure, whereas discontinued status of the target compound may reflect synthesis or purification challenges .

Biological Activity

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like compound with anti-inflammatory properties. Inhibition of NAAA can enhance the therapeutic effects of PEA, making this compound a candidate for managing inflammatory conditions.

The compound has the following chemical characteristics:

  • CAS Number : 1822801-03-5
  • Molecular Formula : C10H17Cl2N3
  • Molecular Weight : 250.17 g/mol
  • Structure : It features a bicyclic structure which contributes to its biological activity.

Inhibition of NAAA

Research indicates that derivatives of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exhibit significant inhibition of NAAA, with some compounds showing IC50 values in the low nanomolar range. For instance, one derivative, ARN19689, demonstrated an IC50 of 0.042 μM, highlighting its potency as an NAAA inhibitor .

Structure-Activity Relationship (SAR)

A comprehensive structure–activity relationship study has been conducted to optimize the biological activity of this class of compounds. Modifications to the core structure led to enhanced inhibitory potency and improved pharmacokinetic properties. The SAR analysis revealed that specific substitutions on the pyrazole and bicyclic moieties significantly impact the inhibition efficacy against NAAA .

Study 1: In Vitro and In Vivo Efficacy

In a study evaluating the anti-inflammatory effects of a novel pyrazole azabicyclo[3.2.1]octane derivative, researchers found that the compound not only inhibited NAAA but also exhibited anti-inflammatory effects in animal models. The study reported a significant reduction in inflammatory markers and pain responses, supporting its potential therapeutic application in inflammatory diseases .

Study 2: Selectivity Profile

Another investigation assessed the selectivity of these compounds toward other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). The findings indicated that while the compounds were potent NAAA inhibitors, they also showed moderate inhibition towards FAAH and AC, suggesting a broader mechanism of action that could be beneficial in treating complex inflammatory conditions .

Data Tables

Compound NameIC50 (μM)Selectivity for FAAH (%)Selectivity for AC (%)
ARN196890.0422534
ARN161860.6552030
ARN161850.1201528

Q & A

Q. What are the key synthetic routes for 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step routes:

  • Step 1: Construction of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or reductive amination .
  • Step 2: Introduction of the pyrazole group at position 3 using nucleophilic substitution or copper-catalyzed coupling .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. To optimize purity (>95%), employ high-resolution mass spectrometry (HRMS) and HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. Which biological targets are associated with this compound?

Methodological Answer: The compound interacts with:

  • Monoamine transporters: Dopamine (DAT) and serotonin (SERT) transporters, evaluated via radioligand displacement assays using [³H]WIN35,428 .
  • Enzymes: N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA), assessed through fluorometric substrate cleavage assays .
  • Neurotransmitter receptors: Preliminary docking studies suggest affinity for GABAA receptors (PDB ID: 6HUP) .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?

Methodological Answer: Enantioselective synthesis requires chiral catalysts:

  • Use (R)-BINAP–palladium complexes for asymmetric hydrogenation of imine intermediates (90% ee) .
  • Optimize reaction conditions: 0°C, THF solvent, and 5 mol% catalyst loading . Validate enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies (e.g., IC50 variability for DAT inhibition) arise from:

  • Assay conditions: Standardize buffer pH (7.4 vs. 7.0) and temperature (25°C vs. 37°C) .
  • Structural analogs: Compare activity of derivatives (e.g., 3-thiophene vs. 3-pyrazole substitutions) using parallel artificial membrane permeability assays (PAMPA) .
  • Control experiments: Include reference inhibitors (e.g., cocaine for DAT) to normalize inter-lab variability .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer: SAR analysis involves:

  • Core modifications: Replace pyrazole with triazole or isoxazole; assess impact on DAT binding via molecular docking (AutoDock Vina) .
  • Substituent effects: Introduce fluorobenzyl or cyclopropylmethyl groups at position 8; evaluate metabolic stability using liver microsomes (CLint calculated via LC-MS) .
  • Pharmacophore mapping: Identify critical hydrogen-bond donors (pyrazole N-H) and hydrophobic regions (bicyclic core) using Schrödinger’s Phase .

Critical Considerations

  • Stereochemical integrity: Verify using X-ray crystallography (e.g., CCDC deposition for (1R,5S)-configured derivatives) .
  • Metabolic profiling: Use hepatocyte incubations to identify major metabolites (e.g., CYP3A4-mediated oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.